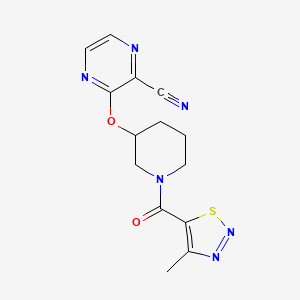
3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C14H14N6O2S and its molecular weight is 330.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to a thiadiazole moiety and a pyrazine carbonitrile group. Its structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂S |
| Molecular Weight | 302.38 g/mol |
| CAS Number | 1234921-77-7 |
Anticancer Activity
Thiadiazole derivatives are known for their anticancer properties. Research indicates that compounds containing thiadiazole rings can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that derivatives similar to our compound exhibited significant cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 12.5 | Induces apoptosis via increased Bax/Bcl-2 ratio |
| 4i | HepG2 | 10.0 | Cell cycle arrest at S and G2/M phases |
In both cases, the compounds led to a significant increase in apoptotic markers, indicating their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial activity of the compound was evaluated against several pathogens. The minimum inhibitory concentration (MIC) values were determined using standard protocols.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bacteriostatic |
| Candida albicans | 0.75 | Fungicidal |
The compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by these pathogens .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, preliminary studies have indicated that thiadiazole derivatives possess anti-inflammatory effects. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.
Case Studies
- Anticancer Efficacy : A study involving the treatment of MCF-7 cells with the compound showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Microbial Resistance : Another study highlighted the effectiveness of the compound against resistant strains of Staphylococcus aureus, showcasing its potential in overcoming antibiotic resistance.
Eigenschaften
IUPAC Name |
3-[1-(4-methylthiadiazole-5-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-9-12(23-19-18-9)14(21)20-6-2-3-10(8-20)22-13-11(7-15)16-4-5-17-13/h4-5,10H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVQTCZAFWHZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














